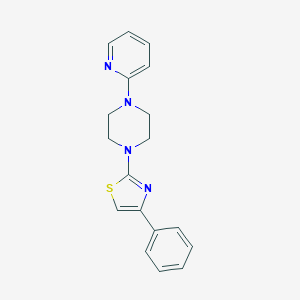![molecular formula C18H22N2O5S2 B299584 N-{2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]ethyl}methanesulfonamide](/img/structure/B299584.png)
N-{2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]ethyl}methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]ethyl}methanesulfonamide, also known as QNZ, is a small molecule inhibitor that has been widely used in scientific research. QNZ is a potent inhibitor of NF-κB, a transcription factor that plays a critical role in regulating the immune response, inflammation, and cell survival.
Mecanismo De Acción
N-{2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]ethyl}methanesulfonamide inhibits the activation of NF-κB by preventing the nuclear translocation of the p65 subunit of NF-κB. This prevents the binding of NF-κB to DNA and the subsequent transcription of genes involved in the immune response, inflammation, and cell survival.
Biochemical and Physiological Effects:
N-{2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]ethyl}methanesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and dendritic cells. N-{2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]ethyl}methanesulfonamide has also been shown to induce apoptosis in cancer cells by inhibiting the expression of anti-apoptotic genes regulated by NF-κB.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]ethyl}methanesulfonamide has several advantages for lab experiments. It is a potent and specific inhibitor of NF-κB and has been widely used in various cell types and animal models. However, N-{2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]ethyl}methanesulfonamide has some limitations. It has been shown to have off-target effects on other signaling pathways, such as the JAK/STAT pathway. Additionally, the optimal concentration of N-{2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]ethyl}methanesulfonamide can vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for the use of N-{2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]ethyl}methanesulfonamide in scientific research. One potential application is in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. N-{2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]ethyl}methanesulfonamide has been shown to inhibit the activation of NF-κB in T cells and thus has potential therapeutic applications in these diseases. Another potential application is in the treatment of cancer. N-{2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]ethyl}methanesulfonamide has been shown to induce apoptosis in cancer cells and has potential as a chemotherapeutic agent. Finally, further research is needed to understand the off-target effects of N-{2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]ethyl}methanesulfonamide and to develop more specific inhibitors of NF-κB.
Métodos De Síntesis
The synthesis of N-{2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]ethyl}methanesulfonamide involves several steps. The first step is the synthesis of 3,4-dihydroquinoline, which is then reacted with 4-bromoaniline to form 4-(3,4-dihydro-1(2H)-quinolinyl)aniline. This compound is then reacted with sodium sulfite to form the sodium salt of 4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)aniline. The final step involves the reaction of this compound with 2-chloroethylmethanesulfonate to form N-{2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]ethyl}methanesulfonamide.
Aplicaciones Científicas De Investigación
N-{2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]ethyl}methanesulfonamide has been widely used in scientific research to study the role of NF-κB in various biological processes. NF-κB is a critical transcription factor that regulates the expression of genes involved in the immune response, inflammation, and cell survival. N-{2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]ethyl}methanesulfonamide has been shown to inhibit the activation of NF-κB and thus has potential therapeutic applications in various diseases, such as cancer, inflammation, and autoimmune disorders.
Propiedades
Fórmula molecular |
C18H22N2O5S2 |
|---|---|
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
N-[2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenoxy]ethyl]methanesulfonamide |
InChI |
InChI=1S/C18H22N2O5S2/c1-26(21,22)19-12-14-25-16-8-10-17(11-9-16)27(23,24)20-13-4-6-15-5-2-3-7-18(15)20/h2-3,5,7-11,19H,4,6,12-14H2,1H3 |
Clave InChI |
VGZAVGKNPWXJBE-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)NCCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=CC=CC=C32 |
SMILES canónico |
CS(=O)(=O)NCCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(dibenzo[b,d]furan-3-yl)-2-(methylsulfanyl)-1,3-benzothiazole-6-sulfonamide](/img/structure/B299502.png)
![4-chloro-N-{2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}benzamide](/img/structure/B299503.png)
![2-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]-4,5-dimethoxybenzenesulfonamide](/img/structure/B299504.png)

![N-[4-(pentyloxy)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B299508.png)
![2-chloro-4,5-difluoro-N-{3-[(4-fluorobenzyl)sulfanyl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B299515.png)
![3-bromo-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B299516.png)

![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-1-(4-hydroxyphenyl)ethanone](/img/structure/B299518.png)

![5-ethyl-2-methoxy-N-[4-(2-thienylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B299522.png)

![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-1-adamantanecarboxamide](/img/structure/B299525.png)
